

Stability and Degradation of 2,5-Dihydroxy-4-methoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dihydroxy-4-methoxyacetophenone

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Abstract

2,5-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound isolated from the roots of *Cynanchum paniculatum*, has garnered interest for its neuroprotective properties.[1] Understanding the stability and degradation profile of this molecule is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the stability of **2,5-dihydroxy-4-methoxyacetophenone** and its degradation pathways. Due to the limited availability of direct stability data for this specific compound, this guide leverages comprehensive studies on the closely related analogue, 2,5-dihydroxyacetophenone (2,5-DHAP), to provide a robust predictive analysis. The data presented herein offers critical insights for formulation development, storage, and handling of **2,5-dihydroxy-4-methoxyacetophenone**.

Introduction

2,5-Dihydroxy-4-methoxyacetophenone is a substituted acetophenone with a molecular formula of $C_9H_{10}O_4$ and a molecular weight of 182.17 g/mol. It has been identified as a neuroprotective agent, inhibiting glutamate-induced cytotoxicity in hippocampal HT22 cell lines. [1] As with any bioactive compound under investigation for pharmaceutical applications, a thorough understanding of its chemical stability is a prerequisite for further development.

Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

This guide will focus on the stability of the core 2,5-dihydroxyacetophenone structure under various stress conditions, including oxidative, thermal, and photolytic stress, providing a foundational understanding for researchers.

Stability Profile

While specific stability data for **2,5-dihydroxy-4-methoxyacetophenone** is not extensively available in the public domain, studies on the parent compound, 2,5-dihydroxyacetophenone (2,5-DHAP), provide valuable insights into its stability.

Photochemical and Thermal Stability

Studies on 2,5-DHAP have shown it to be both photochemically and thermally stable.^[2] When subjected to irradiation at various UV wavelengths (254 nm, >300 nm, and 366 nm) in acetonitrile solution, no chemical changes were observed as confirmed by Thin Layer Chromatography (TLC), ¹H Nuclear Magnetic Resonance (¹H-NMR), and UV-Laser Desorption/Ionization Mass Spectrometry (UV-LDI-MS).^[2] This high level of photostability is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism, which allows for the rapid dissipation of absorbed energy as heat.^[2]

Thermally, 2,5-DHAP also demonstrates considerable stability and can be recovered unchanged after melting.^[2] This intrinsic stability under light and heat is a favorable characteristic for a drug candidate.

Oxidative Degradation

In contrast to its high photostability, the hydroquinone moiety in 2,5-DHAP makes it susceptible to oxidative degradation. A detailed study on the degradation of 2,5-DHAP with hydrogen peroxide in an alkaline medium (pH 10) revealed a pseudo-first-order reaction kinetics. The presence of the methoxy group in **2,5-dihydroxy-4-methoxyacetophenone** is expected to influence the electron density of the aromatic ring and may modulate the rate of oxidation, but the overall degradation pathway is likely to be similar.

Quantitative Degradation Data

The following tables summarize the kinetic and thermodynamic parameters for the degradation of 2,5-dihydroxyacetophenone (2,5-DHAP) by hydrogen peroxide at pH 10. This data is crucial for predicting the shelf-life and identifying appropriate storage conditions to prevent oxidative degradation.

Table 1: Pseudo-first-order reaction rate constants for the degradation of 2,5-DHAP with varying molar equivalents of H₂O₂ at 323.15 K.

| Molar Equivalents of H ₂ O ₂ | k' (s ⁻¹) |
|--|-----------------------|
| 100 | 0.00018 |
| 300 | 0.00045 |
| 500 | 0.00075 |
| 700 | 0.00105 |
| 900 | 0.00135 |
| 1100 | 0.00165 |

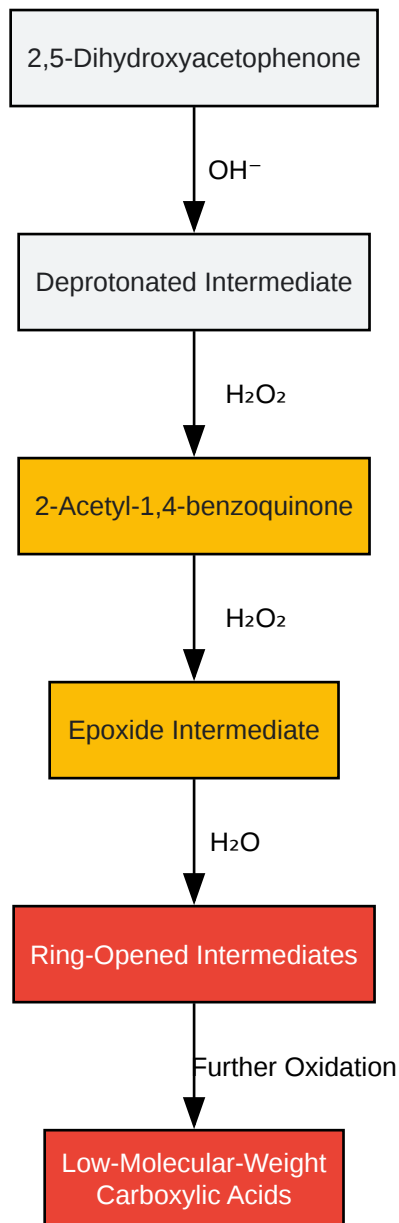
Table 2: Second-order rate constants (k) and thermodynamic activation parameters for the degradation of 2,5-DHAP by H₂O₂.

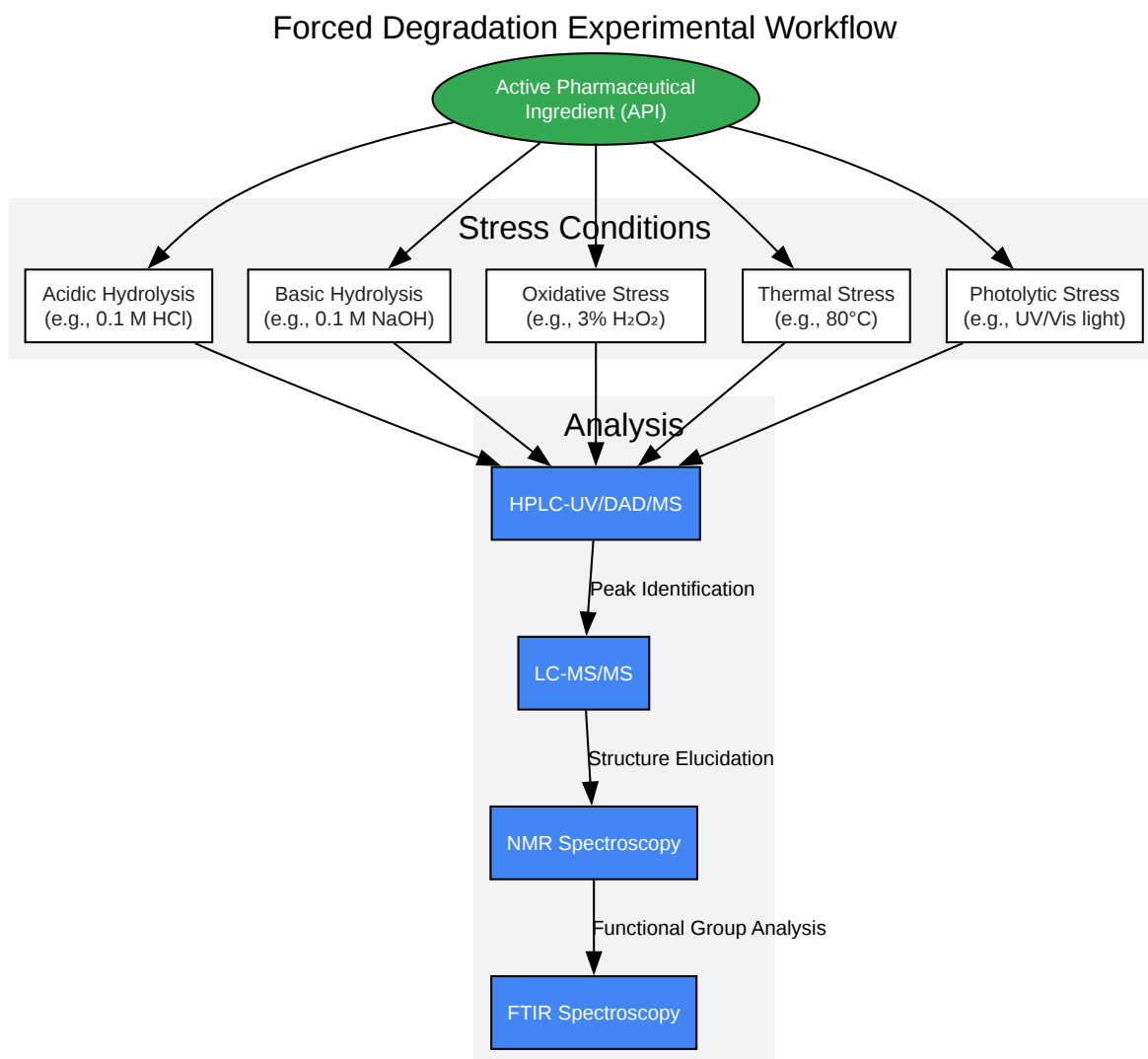
| Temperature (K) | k (M ⁻¹ s ⁻¹) | ΔH‡ (kJ mol ⁻¹) | ΔS‡ (J mol ⁻¹ K ⁻¹) | ΔG‡ (kJ mol ⁻¹) |
|-----------------|--------------------------------------|-----------------------------|--|-----------------------------|
| 309.15 | 0.0012 | 59.8 | -118.2 | 96.3 |
| 316.15 | 0.0021 | 97.2 | | |
| 323.15 | 0.0035 | 98.0 | | |
| 330.15 | 0.0058 | 98.9 | | |
| 337.15 | 0.0093 | 99.7 | | |
| 344.15 | 0.0145 | 100.6 | | |
| 353.15 | 0.0270 | 101.7 | | |

Degradation Pathway

The degradation of 2,5-DHAP under alkaline oxidative conditions proceeds through the formation of a benzoquinone intermediate, followed by ring-opening to yield various carboxylic acids. The proposed pathway is illustrated below.

Degradation Pathway of 2,5-Dihydroxyacetophenone





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References

- 1. sciforum.net [sciforum.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
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